molecular formula C9H8F2O2 B8728973 methyl 3-(difluoromethyl)benzoate CAS No. 944268-61-5

methyl 3-(difluoromethyl)benzoate

Cat. No.: B8728973
CAS No.: 944268-61-5
M. Wt: 186.15 g/mol
InChI Key: CXANHLQYPHXUHB-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)benzoate is an organofluorine compound characterized by a benzoate ester backbone with a difluoromethyl (-CF₂H) substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₈F₂O₂, with a molecular weight of 194.16 g/mol. The difluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, which are critical in pharmaceutical and agrochemical applications .

For example, methyl 3-(bromomethyl)benzoate (as described in ) undergoes nucleophilic substitution with fluorinating agents to introduce fluorine atoms. A plausible synthesis might involve halogen exchange (e.g., using KF or HF reagents) or direct fluorination of a pre-functionalized benzoate intermediate .

Properties

CAS No.

944268-61-5

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

methyl 3-(difluoromethyl)benzoate

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5,8H,1H3

InChI Key

CXANHLQYPHXUHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(difluoromethyl)benzoate can be synthesized through various methods, including the difluoromethylation of methyl benzoate derivatives. One common approach involves the use of difluorocarbene reagents, which react with methyl 3-bromobenzoate under specific conditions to introduce the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(difluoromethyl)benzoate belongs to a broader class of fluorinated benzoate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Fluorinated Benzoate Esters

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
Methyl 3-fluorobenzoate C₈H₇FO₂ 3-Fluoro (-F) 154.14 Intermediate in drug synthesis
Methyl 4-(trifluoromethyl)benzoate C₉H₇F₃O₂ 4-Trifluoromethyl (-CF₃) 204.15 Agrochemicals, polymer additives
Methyl 3,4-dihydroxybenzoate C₈H₈O₄ 3,4-Dihydroxy (-OH) 168.15 Natural product (plant metabolites)
Methyl 2-sulfonylbenzoate derivatives Varies Sulfonylurea groups ~300–400 Herbicides (e.g., metsulfuron-methyl)
This compound C₉H₈F₂O₂ 3-Difluoromethyl (-CF₂H) 194.16 Proposed: Drug discovery, agrochemicals

Key Differences and Insights

Fluorination Pattern and Bioactivity: The difluoromethyl (-CF₂H) group in the target compound offers a balance between lipophilicity and metabolic stability. Compared to monofluoro analogs (e.g., methyl 3-fluorobenzoate), the difluoromethyl group provides greater resistance to oxidative degradation due to the stronger C-F bonds, enhancing pharmacokinetic profiles .

Applications :

  • Trifluoromethylated benzoates (e.g., methyl 4-(trifluoromethyl)benzoate) are widely used in agrochemicals for their persistence in environmental conditions .
  • Sulfonylurea-containing benzoates (e.g., metsulfuron-methyl) act as herbicides by inhibiting acetolactate synthase, a mode of action distinct from fluorinated benzoates .

Synthetic Challenges: Introducing difluoromethyl groups requires specialized fluorinating agents (e.g., ClCF₂H or CF₂Br₂) and controlled reaction conditions to avoid over-fluorination, unlike simpler monofluorination methods .

Table 2: Physicochemical Properties of Fluorinated Benzoates

Property This compound Methyl 3-fluorobenzoate Methyl 4-(trifluoromethyl)benzoate
LogP (Lipophilicity) ~2.5 (estimated) 1.8 3.1
Metabolic Stability High (due to C-F bonds) Moderate Very High
Synthetic Accessibility Moderate High Low (requires harsh fluorination)

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